Benzylphenylephrine is synthesized through various chemical methods, often utilizing chiral catalysts to enhance optical purity during the production process. It is not found naturally and is primarily produced in laboratory settings or industrial environments.
Benzylphenylephrine is classified as a sympathomimetic agent due to its action on adrenergic receptors, specifically targeting the alpha-1 subtype. This classification indicates its use in therapeutic applications related to cardiovascular and respiratory conditions.
The synthesis of Benzylphenylephrine typically involves asymmetric hydrogenation processes. One notable method includes the reaction of N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone with hydrogen gas in the presence of a chiral rhodium catalyst. This process allows for the selective formation of the desired enantiomer with high optical purity.
Benzylphenylephrine has a complex molecular structure characterized by a benzyl group attached to a phenylephrine core. Its structural formula can be represented as follows:
Benzylphenylephrine participates in various chemical reactions typical of phenolic compounds and amines. Key reactions include:
These reactions are significant for altering the pharmacological properties of Benzylphenylephrine derivatives, enhancing their therapeutic efficacy.
Benzylphenylephrine acts primarily as an alpha-1 adrenergic receptor agonist. Upon binding to these receptors, it induces vasoconstriction, leading to increased blood pressure and reduced nasal congestion.
Benzylphenylephrine has several scientific uses:
Benzylphenylephrine (C₁₆H₁₉NO₂; CID 59940052) is a chiral phenethylamine derivative featuring a benzyl-substituted phenyl ring linked to an ethanolamine backbone [1]. Its core structure comprises:
Table 1: Atomic Composition of Benzylphenylephrine
Element | Count | Bond Type | Hybridization |
---|---|---|---|
Carbon | 16 | sp²/sp³ | Aromatic/Aliphatic |
Hydrogen | 19 | Covalent | - |
Nitrogen | 1 | sp³ | Tertiary amine |
Oxygen | 2 | sp³ | Phenolic/Alcoholic |
X-ray crystallography confirms a twisted "T-shaped" conformation, where the benzyl ring rotates 67° relative to the phenolic plane, optimizing receptor binding [5].
Benzylphenylephrine shares structural motifs with key decongestants but exhibits distinct properties:
Table 2: Structural and Functional Comparison with Phenylephrine Derivatives
Compound | Core Structure | Substituents | Key Functional Differences |
---|---|---|---|
Benzylphenylephrine | Phenethylamine + benzyl | -OH (meta), -CH₂C₆H₅ | Enhanced lipophilicity (logP 2.1) |
Phenylephrine | Phenethylamine | -OH (meta), -CH₃ | Lower logP (0.2); reduced membrane penetration [8] |
Phenylpropanolamine | Propanolamine | -OH (meta), -CH(CH₃)₂ | β-hydroxyl shift; abolished α₁-selectivity [4] |
Key divergences:
Route 1: Asymmetric Hydrogenation
The most efficient method employs enantioselective reduction of ketone precursors:
1. Condensation: 3-Hydroxybenzaldehyde + benzylmethylamine → imine intermediate 2. Hydrogenation: Pd/(R,R)-Et-DuPHOS catalyst (95% ee; 82% yield) [7] 3. Chiral resolution: Tartrate salt crystallization (purity >99%)
Optimizations:
Route 2: Biocatalytic Synthesis
Recombinant Candida antarctica lipase B catalyzes kinetic resolution:
Solubility Profile
Degradation Pathways
Polymorphism and Crystal Engineering
Benzylphenylephrine exhibits two polymorphs:
Table 3: Polymorphic Characteristics Impacting Drug Performance
Property | Form I | Form II | Clinical Relevance |
---|---|---|---|
Solubility (mg/mL) | 8.7 | 12.9 | Form II enhances dissolution rate by 48% |
Hygroscopicity | Low | High | Form II requires dessicated storage |
Compressibility | Poor | Excellent | Form II preferred for direct compression |
Form II’s 32% higher bioavailability stems from lattice energy differences (ΔG = -4.2 kJ/mol), facilitating hydrate channel formation that accelerates dissolution [3] [6] [10]. Phase-specific stabilizers like polyvinylpyrrolidone inhibit Form II → I conversion during granulation.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2